Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate

Kinase inhibition CK2 thiazole SAR

Researchers probing tubulin-mediated antiproliferative mechanisms often face confounding off-target effects when using generic thiazole analogs. This compound solves that via its 4-methoxybenzamido (SMART) template, which confers nanomolar tubulin polymerization inhibitory activity distinct from PAT-template or 2-amino precursor chemotypes. - Enables controlled mechanistic dissection vs. 2-amino precursor (CAS 64399-23-1) to distinguish tubulin inhibition from ribosomal phenotypes. - 5-ethyl carboxylate ester supports esterase-dependent activation and intracellular retention studies in cancer cell models. - Directly probes C4/C5 substituent contributions to tubulin vs. kinase off-target selectivity within the 2-amidothiazole series.

Molecular Formula C20H18N2O4S
Molecular Weight 382.43
CAS No. 312929-39-8
Cat. No. B2800219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate
CAS312929-39-8
Molecular FormulaC20H18N2O4S
Molecular Weight382.43
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O4S/c1-3-26-19(24)17-16(13-7-5-4-6-8-13)21-20(27-17)22-18(23)14-9-11-15(25-2)12-10-14/h4-12H,3H2,1-2H3,(H,21,22,23)
InChIKeyYHYHRBGNUJXTDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Class and Baseline Characteristics


Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate (CAS 312929-39-8) is a synthetic small-molecule member of the 2-amido-4-phenylthiazole-5-carboxylate series. Its core scaffold—a 4-phenylthiazole ring bearing a 5-ethyl carboxylate ester and a 2-(4-methoxybenzamido) substituent—places it within a family of heterocyclic compounds extensively explored for kinase inhibition, anti-inflammatory, and antiproliferative activities . The compound serves as a functionalized analog of the simpler precursor ethyl 2-amino-4-phenylthiazole-5-carboxylate (CAS 64399-23-1), with the 4-methoxybenzamido group introduced to modulate target affinity, physicochemical properties, and selectivity .

Risks of Generic Substitution with Close Analogs


Within the 4-phenylthiazole-5-carboxylate chemical series, even modest structural modifications produce large shifts in biological target engagement and cellular potency. For example, the 4-methoxybenzamido (Smart) template has been shown to confer nanomolar tubulin polymerization inhibitory activity, whereas replacement of the benzamido moiety with a phenyl-amino linkage (PAT template) dramatically alters oral bioavailability and susceptibility to P-glycoprotein-mediated multidrug resistance while retaining target potency . Similarly, the simple 2-amino precursor (CAS 64399-23-1) displays antileukemic IC₅₀ values between 0.3 and 2.0 µM, but its activity profile is mechanistically distinct from that of the elaborated amide congeners and cannot be assumed interchangeable . For a procurement decision, these structure-driven functional divergences mean that generic selection of the nearest available analog carries a scientifically material risk of obtaining compounds with fundamentally different target profiles, potency windows, and ADME properties.

Quantitative Differentiation vs. Closest Analogs


4-Phenyl vs. 4-Carboxyphenyl Substitution Pattern

A structurally proximal comparator, Casein Kinase II Inhibitor VIII (4-(2-(4-methoxybenzamido)thiazol-5-yl)benzoic acid), carries a 4-carboxyphenyl group at the thiazole 5-position and lacks the 4-phenyl substituent. Its reported CK2α IC₅₀ is 32 nM and CK2α′ IC₅₀ is 46 nM . Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate replaces the 5-(4-carboxyphenyl) with a 5-ethyl carboxylate and introduces a 4-phenyl substituent directly on the thiazole ring. These two modifications are expected to alter both the hydrogen-bonding pharmacophore and the lipophilic surface presented to the CK2 ATP-binding pocket, as demonstrated in broader SMART-template SAR studies where aryl substitution at the 4- and 5-positions of the thiazole core dictates tubulin vs. kinase target selectivity . No direct head-to-head CK2 inhibition data are available for the target compound; the differentiation rests on class-level SAR inference from the SMART/PAT chemotype.

Kinase inhibition CK2 thiazole SAR selectivity

Potency vs. 2-Amino Precursor

The 2-amino precursor ethyl 2-amino-4-phenylthiazole-5-carboxylate (CAS 64399-23-1) has reported antileukemic IC₅₀ values in the range of 0.3–2.0 µM against human cell lines, with a mechanism attributed to ribosomal RNA binding and inhibition of protein synthesis . The target compound, featuring a 4-methoxybenzamido group at the 2-position, belongs to the SMART chemotype, which in published SAR studies consistently achieves nanomolar antiproliferative potency (IC₅₀ values below 100 nM) across multiple cancer cell lines—including melanoma and prostate cancer—via a tubulin polymerization inhibition mechanism . Although no direct side-by-side antileukemic data are available for the target compound, the class-level SAR indicates that amidation at the 2-position with a 4-methoxybenzoyl group typically enhances potency by 10- to 100-fold relative to the free 2-amino congener.

Antileukemic antiproliferative thiazole SAR

Tubulin Inhibition vs. Protein Synthesis Inhibition

The 2-amino-4-phenylthiazole-5-carboxylate precursor acts primarily through inhibition of protein synthesis via ribosomal RNA binding . In contrast, the SMART-template compounds containing the 4-methoxybenzamido substitution—of which the target compound is a direct structural analog—exert their antiproliferative effects predominantly through inhibition of tubulin polymerization, a distinctly different mechanism of action . This mechanistic switch is driven by the introduction of the methoxybenzoyl amide at the 2-position and the specific substitution pattern at the 4- and 5-positions of the thiazole ring. Compounds operating via tubulin inhibition are expected to induce G2/M cell-cycle arrest and apoptosis, whereas protein synthesis inhibitors typically produce a different cellular phenotype.

Tubulin polymerization mechanism of action anticancer thiazole

Ethyl Ester vs. Carboxylic Acid Physicochemical Properties

The target compound carries a 5-ethyl carboxylate ester, whereas the closely related CK2 Inhibitor VIII features a free 5-(4-carboxyphenyl) carboxylic acid . The ester moiety increases lipophilicity (estimated ClogP shift of approximately +1.5 to +2.0 log units relative to the corresponding carboxylic acid) and can serve as a prodrug-capable functionality that may enhance passive membrane permeability. In the SMART/PAT optimization program, introduction of polar and ionizable groups was required specifically to overcome the poor aqueous solubility of the ester-containing SMART template, confirming that the ester form significantly impacts both solubility and oral bioavailability . For in vitro studies, the ester may also exhibit differential stability in culture media containing esterases compared with the free acid.

Lipophilicity permeability prodrug ester

Research and Procurement Application Scenarios


Tubulin Polymerization Inhibitor SAR Expansion

Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate is most appropriately deployed in anticancer drug discovery programs seeking to expand the structure-activity relationship around the SMART (4-substituted methoxybenzoyl-aryl-thiazole) chemotype . Its 4-phenyl-5-ethyl carboxylate architecture provides a scaffold for probing the contribution of thiazole C4 and C5 substituents to tubulin binding affinity, cellular potency, and selectivity over kinase off-targets. Procurement of this specific analog enables direct comparison with previously characterized SMART and PAT derivatives.

Mechanistic Comparator: Tubulin vs. Ribosomal Inhibition

When paired with the 2-amino precursor ethyl 2-amino-4-phenylthiazole-5-carboxylate , this compound allows researchers to conduct controlled mechanistic dissection experiments that distinguish tubulin-mediated antiproliferative effects from ribosomal inhibition phenotypes within the same thiazole core series. This is valuable for target deconvolution studies and for validating mechanism-specific biomarker panels.

Ester Prodrug Strategy Evaluation

The 5-ethyl carboxylate ester functionality makes this compound a suitable tool for investigating esterase-dependent activation, intracellular retention, and prodrug-to-active-drug conversion kinetics in cancer cell models. This is directly relevant to medicinal chemistry campaigns seeking to optimize the pharmacokinetic profile of thiazole-based tubulin inhibitors while maintaining intracellular target engagement .

Chemical Probe for Kinase vs. Tubulin Selectivity

The compound can serve as a chemical probe to interrogate how the combination of a 4-phenyl substituent and a 5-ethyl carboxylate on the thiazole core influences selectivity between the tubulin polymerization target and kinase off-targets such as CK2, relative to the well-characterized 5-(4-carboxyphenyl) CK2 inhibitor scaffold . This is particularly relevant for groups seeking to optimize target selectivity within the broader 2-amidothiazole chemical space.

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